![molecular formula C10H12ClF2N B2484814 [(1S,3S)-2,2-Difluoro-3-phenylcyclopropyl]methanamine;hydrochloride CAS No. 2138425-69-9](/img/structure/B2484814.png)
[(1S,3S)-2,2-Difluoro-3-phenylcyclopropyl]methanamine;hydrochloride
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Overview
Description
Chemical synthesis and characterization of complex molecules like "[(1S,3S)-2,2-Difluoro-3-phenylcyclopropyl]methanamine; hydrochloride" are fundamental in organic chemistry. These compounds are typically analyzed for their molecular structure, chemical reactions, physical, and chemical properties through various analytical techniques.
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds often involves intricate reactions that introduce the cyclopropyl group into the molecule. For instance, the resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid through crystallization with α-phenylethylamine showcases a method for synthesizing enantiomerically pure compounds, which might be analogous to the synthesis of the target compound (Kovalenko & Kulinkovich, 2011).
Molecular Structure Analysis
The analysis of the molecular structure often involves X-ray crystallography or NMR spectroscopy. For related compounds, crystal structure determination provides insights into the arrangement of atoms and the stereochemistry of the molecule. For example, the structure of N,N-dimethyl-2-phenylcyclopropylamine hydrochloride was determined using three-dimensional X-ray diffractometer data, offering a glimpse into potential structural analyses for the compound (Carlström, 1975).
Chemical Reactions and Properties
Cyclopropyl-containing amines participate in various chemical reactions, showcasing their reactivity and the influence of the cyclopropyl group on their chemical behavior. The synthesis of N′-substituted N-(1-phenylcyclopentylmethyl)oxamides reveals the reactivity of a related cyclopropylamine in forming new compounds under specific conditions (Aghekyan, Panosyan, & Markaryan, 2013).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding the compound's behavior in different environments. While specific data for the target compound was not found, studying related compounds like the crystal structure of N,N-dimethyl-2-phenylcyclopropylamine hydrochloride provides valuable information on how similar structures might behave (Carlström, 1975).
Chemical Properties Analysis
Chemical properties, including reactivity with other chemicals, stability under various conditions, and degradation pathways, are essential for a comprehensive understanding of a compound. The synthesis and antimicrobial evaluation of certain 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives highlight the chemical reactivity and potential applications of cyclopropylamine derivatives in creating biologically active compounds (Visagaperumal et al., 2010).
properties
IUPAC Name |
[(1S,3S)-2,2-difluoro-3-phenylcyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7;/h1-5,8-9H,6,13H2;1H/t8-,9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMBDBWJNGBXGP-VTLYIQCISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](C2(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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